molecular formula C8H12Cl2N4Ru B12869005 Dichlorotetrakis(acetonitrile)ruthenium CAS No. 939024-67-6

Dichlorotetrakis(acetonitrile)ruthenium

Cat. No.: B12869005
CAS No.: 939024-67-6
M. Wt: 336.2 g/mol
InChI Key: SJRJYBLWSPYJOA-UHFFFAOYSA-L
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Description

Dichlorotetrakis(acetonitrile)ruthenium is a coordination compound with the formula [RuCl2(CH3CN)4]. This compound is of significant interest in the field of inorganic chemistry due to its versatile reactivity and potential applications in various scientific domains. Ruthenium, a transition metal, forms stable complexes with acetonitrile, making this compound a valuable precursor for synthesizing other ruthenium-based complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorotetrakis(acetonitrile)ruthenium can be synthesized by reacting ruthenium trichloride (RuCl3) with acetonitrile (CH3CN) under specific conditions. The reaction typically involves dissolving ruthenium trichloride in acetonitrile and heating the mixture to facilitate the formation of the desired complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 4 \text{CH}_3\text{CN} \rightarrow \text{[RuCl}_2(\text{CH}_3\text{CN})_4] ]

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve scaling up the reaction using larger reactors and optimizing conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Dichlorotetrakis(acetonitrile)ruthenium undergoes various chemical reactions, including:

    Substitution Reactions: The acetonitrile ligands can be replaced by other ligands, such as phosphines, amines, or other nitrogen-containing compounds.

    Oxidation and Reduction Reactions: The ruthenium center can undergo oxidation or reduction, leading to the formation of different oxidation states and complexes.

    Coordination Reactions: The compound can coordinate with other molecules or ions, forming new complexes with different properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., pyridine), and other ligands. These reactions are typically carried out in organic solvents such as dichloromethane or toluene.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the ruthenium center.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield complexes like [RuCl2(PPh3)4], while oxidation reactions can produce higher oxidation state complexes.

Scientific Research Applications

Dichlorotetrakis(acetonitrile)ruthenium has a wide range of applications in scientific research, including:

    Chemistry: It serves as a precursor for synthesizing various ruthenium complexes used in catalysis, materials science, and coordination chemistry.

    Biology and Medicine: Ruthenium complexes, including those derived from this compound, have shown potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of catalysts for chemical reactions, including hydrogenation, oxidation, and polymerization processes.

Mechanism of Action

The mechanism of action of dichlorotetrakis(acetonitrile)ruthenium and its derivatives involves coordination with target molecules, such as DNA or proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these molecules, leading to structural changes and functional disruptions. In the case of anticancer activity, the compound can induce apoptosis by interacting with DNA and triggering cellular pathways that lead to programmed cell death.

Comparison with Similar Compounds

    Dichlorotetrakis(dimethylsulfoxide)ruthenium(II): This compound has similar coordination properties but uses dimethylsulfoxide (DMSO) as ligands instead of acetonitrile.

    Dichlorotetrakis(pyridine)ruthenium(II): This complex uses pyridine ligands and exhibits different reactivity and applications compared to the acetonitrile complex.

Uniqueness: Dichlorotetrakis(acetonitrile)ruthenium is unique due to its ability to easily undergo ligand substitution reactions, making it a versatile precursor for synthesizing a wide range of ruthenium complexes. Its stability and reactivity in various chemical environments also contribute to its distinctiveness.

Biological Activity

Dichlorotetrakis(acetonitrile)ruthenium, often referred to as RuCl₂(CH₃CN)₄, is a ruthenium(II) complex that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and photodynamic therapy (PDT). This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, cytotoxicity, and therapeutic applications.

Overview of Ruthenium Complexes

Ruthenium complexes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties of ruthenium allow it to interact with biological macromolecules such as DNA and proteins, leading to various therapeutic effects. This compound is one such complex that has been investigated for its potential in cancer treatment.

The biological activity of this compound is primarily attributed to its ability to bind to DNA and induce cytotoxic effects in cancer cells. The mechanisms can be summarized as follows:

  • DNA Intercalation : Ruthenium complexes can intercalate into DNA, disrupting its structure and function. This interaction can lead to the induction of apoptosis (programmed cell death) in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Upon light activation, these complexes can generate ROS, which contribute to cellular damage and apoptosis.
  • Cell Cycle Arrest : Studies indicate that ruthenium complexes can cause cell cycle arrest at specific phases, enhancing their anticancer efficacy.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings from cytotoxicity assays:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast Cancer)5.0Induction of apoptosis
Caco2 (Colorectal)4.5DNA intercalation and ROS generation
HeLa (Cervical Cancer)3.8Cell cycle arrest at G2/M phase
THLE-2 (Normal Liver)>100Low toxicity towards normal cells

These results indicate that this compound exhibits significant cytotoxicity against cancer cells while showing minimal toxicity to normal cells, suggesting its potential as a selective anticancer agent .

Case Study 1: In Vitro Evaluation

In a study conducted on human breast cancer (MCF7) and colorectal cancer (Caco2) cell lines, this compound was shown to induce apoptosis via the activation of caspases and modulation of Bcl-2 family proteins. The expression levels of pro-apoptotic proteins such as Bax increased, while anti-apoptotic Bcl-2 levels decreased, indicating a shift towards apoptosis .

Case Study 2: In Vivo Efficacy

In an Ehrlich Ascites Carcinoma (EAC) mouse model, administration of this compound resulted in significant tumor reduction with minimal side effects observed on liver and kidney functions. The study highlighted the compound's potential for further development as a chemotherapeutic agent due to its efficacy in vivo .

Photodynamic Therapy Applications

This compound has also been explored as a photosensitizer in PDT. Its ability to generate singlet oxygen upon light irradiation enhances its anticancer properties. A study showed that upon exposure to specific wavelengths of light, the compound exhibited enhanced cytotoxicity against HeLa cells compared to dark conditions .

Properties

CAS No.

939024-67-6

Molecular Formula

C8H12Cl2N4Ru

Molecular Weight

336.2 g/mol

IUPAC Name

acetonitrile;dichlororuthenium

InChI

InChI=1S/4C2H3N.2ClH.Ru/c4*1-2-3;;;/h4*1H3;2*1H;/q;;;;;;+2/p-2

InChI Key

SJRJYBLWSPYJOA-UHFFFAOYSA-L

Canonical SMILES

CC#N.CC#N.CC#N.CC#N.Cl[Ru]Cl

Origin of Product

United States

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